molecular formula C9H7NO2S B1286821 4-[(Cyanomethyl)sulfanyl]benzoic acid

4-[(Cyanomethyl)sulfanyl]benzoic acid

Cat. No.: B1286821
M. Wt: 193.22 g/mol
InChI Key: OHECANWNRIBKEI-UHFFFAOYSA-N
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Description

4-[(Cyanomethyl)sulfanyl]benzoic acid (CAS: 405924-26-7) is a benzoic acid derivative featuring a sulfanyl (thioether) group at the para position, substituted with a cyanomethyl moiety. Its molecular formula is C₉H₇NO₂S (MW: 193.23 g/mol) .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

4-(cyanomethylsulfanyl)benzoic acid

InChI

InChI=1S/C9H7NO2S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,6H2,(H,11,12)

InChI Key

OHECANWNRIBKEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Classification by Sulfur Functionality

Compounds are grouped by sulfur oxidation state and substituent effects:

Table 1: Structural Comparison
Compound Name Sulfur Group Substituent Molecular Formula MW (g/mol) CAS Number Key Properties
4-[(Cyanomethyl)sulfanyl]benzoic acid Sulfanyl (S–) Cyanomethyl C₉H₇NO₂S 193.23 405924-26-7 Discontinued ; nitrile reactivity
4-[(4-Chlorophenyl)sulfanyl]benzoic acid Sulfanyl (S–) 4-Chlorophenyl C₁₃H₉ClO₂S 264.73 78259-01-5 Chlorine enhances lipophilicity
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid Sulfonamide (SO₂–NH–) 4-Methylphenyl C₁₄H₁₃NO₄S 291.32 379254-26-9 Soluble in DMSO, methanol
4-(Cyanomethylsulfonyl)benzoic acid Sulfonyl (SO₂–) Cyanomethyl C₉H₇NO₄S 241.22 24710520 Oxidized sulfur; higher polarity
4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic Acid Sulfamoyl (SO₂–NH–) 3,4-Dimethylphenyl C₁₅H₁₅NO₄S 313.35 1562417-33-7 Potential bioactivity
Key Observations :
  • Sulfur Oxidation State : Sulfanyl derivatives (e.g., target compound) are more nucleophilic but prone to oxidation compared to sulfonyl/sulfonamide analogs.
  • Substituent Effects: Cyanomethyl: Enhances electrophilicity and metabolic stability (nitrile group) . Chlorophenyl/Methylphenyl: Increases lipophilicity, affecting solubility and membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Solubility Stability Notes Biological Activity (Reported)
This compound Limited data; likely polar aprotic solvents Oxidizes to sulfone under acidic/oxidative conditions No direct data; nitrile may inhibit enzymes
4-[(4-Chlorophenyl)sulfanyl]benzoic acid Low aqueous solubility Stable under inert atmosphere Antimicrobial (analogous sulfanyl compounds)
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid Soluble in DMSO, methanol Hydrolytically stable Sulfonamide-based antimicrobial agents
4-(Cyanomethylsulfonyl)benzoic acid Higher aqueous solubility Resistant to oxidation Unreported
Key Insights :
  • Solubility : Sulfonamide/sulfonyl derivatives exhibit better solubility in polar solvents due to increased hydrogen-bonding capacity.
  • Stability : Sulfanyl compounds require storage under inert conditions to prevent oxidation, whereas sulfonamides are more stable .

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